N-(1,2,4-triazol-4-yl)cycloheptanimine
Description
N-(1,2,4-Triazol-4-yl)cycloheptanimine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a cycloheptanimine moiety. The 1,2,4-triazole group is known for its versatility in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and coordination with metals . The cycloheptanimine substituent introduces a seven-membered ring system, which may influence steric and electronic properties compared to smaller or bulkier substituents.
Properties
CAS No. |
326026-64-6 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)cycloheptanimine |
InChI |
InChI=1S/C9H14N4/c1-2-4-6-9(5-3-1)12-13-7-10-11-8-13/h7-8H,1-6H2 |
InChI Key |
WUKLXKBMAFRNKC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NN2C=NN=C2)CC1 |
Canonical SMILES |
C1CCCC(=NN2C=NN=C2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied Triazole Isomerism
The position of substituents on the triazole ring significantly impacts molecular properties. For example, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (Compound 6m, ) contains a 1,2,3-triazole ring, whereas the target compound features 1,2,4-triazole. The 1,2,4-triazole isomer is more thermally stable and exhibits stronger hydrogen-bonding capacity due to nitrogen atom positioning, which may enhance crystallinity or ligand efficiency in coordination complexes .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : While thienyl- and aryl-substituted triazoles show promising antimicrobial activity (), the cycloheptanimine group’s hydrophobicity may require structural optimization for drug development.
- Material Science : The rigidity of methoxyphenyl substituents () favors crystallinity, whereas cycloheptanimine’s flexibility might benefit dynamic systems like supramolecular assemblies.
- Synthetic Challenges : The synthesis of this compound may require tailored cycloaddition or imine formation strategies, similar to those used for methoxyphenyl analogs ().
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